3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
It has a molecular formula of C19H25N3O3S and a molecular weight of 375.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the tert-butylsulfamoyl group: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group.
Coupling with the phenyl ring: The tert-butylsulfamoyl group is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Attachment of the pyridin-3-ylmethyl group: The final step involves the attachment of the pyridin-3-ylmethyl group to the phenyl ring through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylsulfamoyl group.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the tert-butylsulfamoyl group can yield sulfonic acid derivatives.
Reduction: Reduction of the amide bond can produce the corresponding amine.
Substitution: Substitution reactions on the phenyl ring can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in disease pathways, such as kinases and proteases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-[4-(tert-butylsulfamoyl)phenyl]propanoic acid: This compound shares the tert-butylsulfamoyl group and phenyl ring but lacks the pyridin-3-ylmethyl group.
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide: This compound is similar but has the pyridin-2-ylmethyl group instead of the pyridin-3-ylmethyl group.
Uniqueness
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-9-6-15(7-10-17)8-11-18(23)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13,22H,8,11,14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLPASKMMSWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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